3-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an isopropyl group attached to an aniline derivative. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-(propan-2-yl)aniline, undergoes nitration to introduce a nitro group at the meta position relative to the isopropyl group.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-(propan-2-yl)-5-(trifluoromethyl)aniline.
Formation of Hydrochloride Salt: The aniline derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the isopropyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amine derivatives, modified isopropyl groups.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including antifungal and antibacterial drugs.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but they often include modulation of biochemical processes or inhibition of specific biological functions.
Comparison with Similar Compounds
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific structural features. Similar compounds include:
3-(Propan-2-yl)aniline: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)aniline: Lacks the isopropyl group.
3-(Trifluoromethyl)aniline hydrochloride: Lacks the isopropyl group and is in a different salt form.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
2731011-32-6 |
---|---|
Molecular Formula |
C10H13ClF3N |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
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